molecular formula C23H28N2O5 B1678826 Rauvanin CAS No. 3148-42-3

Rauvanin

Cat. No.: B1678826
CAS No.: 3148-42-3
M. Wt: 412.5 g/mol
InChI Key: FGWJRZQNNZVCHR-NJJPXGRNSA-N
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Description

Rauvanin (CAS 3148-42-3), chemically designated as OxayohIMBAn-16-carboxylic acid, 16,17-didehydro-10,11-dimethoxy-19-methyl-, methyl ester, is an indole alkaloid derivative with the molecular formula C₃₇H₃₄N₄O₄. It belongs to the class of IMBAn-16-carboxylic acid derivatives, characterized by a complex polycyclic structure featuring a fused isoquinoline-indole backbone, methoxy substituents, and a methyl ester group .

Properties

CAS No.

3148-42-3

Molecular Formula

C23H28N2O5

Molecular Weight

412.5 g/mol

IUPAC Name

methyl (1S,15R,16R,20S)-6,7-dimethoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate

InChI

InChI=1S/C23H28N2O5/c1-12-16-10-25-6-5-13-15-8-20(27-2)21(28-3)9-18(15)24-22(13)19(25)7-14(16)17(11-30-12)23(26)29-4/h8-9,11-12,14,16,19,24H,5-7,10H2,1-4H3/t12-,14+,16-,19+/m1/s1

InChI Key

FGWJRZQNNZVCHR-NJJPXGRNSA-N

SMILES

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC(=C(C=C45)OC)OC

Isomeric SMILES

C[C@@H]1[C@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC(=C(C=C45)OC)OC

Canonical SMILES

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC(=C(C=C45)OC)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

10,11-Dimethoxy-19-methyl-16,17-didehydrooxayohimban-16-carboxylic acid methyl ester
Methyl (19β)-10,11-dimethoxy-19-methyl-16,17-didehydro-18-oxayohimban-16-carboxylate
rauvanine

Origin of Product

United States

Comparison with Similar Compounds

Rauvanin shares structural and functional similarities with two primary compounds: Isoquinoline, decahydro-2-[2-(1H-indol-3-yl)ethyl]- (CAS 14325-28-1) and OxayohIMBAn-16-carboxylic acid, 17-hydroxy-11-methoxy-19-methyl-, methyl ester (CAS 23924-91-6). Below is a detailed comparative analysis:

Structural Comparison

Property This compound (CAS 3148-42-3) Isoquinoline Derivative (CAS 14325-28-1) Hydroxy-Methoxy Derivative (CAS 23924-91-6)
Molecular Formula C₃₇H₃₄N₄O₄ C₁₉H₂₆N₂ C₂₀H₂₆N₂O₅
Core Structure IMBAn-16-carboxylic acid derivative Decahydro-isoquinoline with indolylethyl side chain IMBAn-16-carboxylic acid derivative
Key Substituents - 10,11-Dimethoxy
- Methyl ester
- Decahydro-isoquinoline
- 2-(1H-indol-3-yl)ethyl
- 17-Hydroxy
- 11-Methoxy
- Methyl ester
Stereochemistry (19b) configuration (4aS,8aR)-trans configuration (16α,17β,19α) configuration

Key Observations :

  • This compound and CAS 23924-91-6 share the IMBAn-16-carboxylic acid backbone but differ in substituents: this compound has dimethoxy groups , whereas CAS 23924-91-6 features a hydroxy group at position 17 .
  • The isoquinoline derivative (CAS 14325-28-1) lacks the carboxylic acid moiety but includes a decahydro-isoquinoline core, making it structurally distinct yet part of the broader indole alkaloid family .

Functional and Pharmacological Comparison

Bioactivity Hypotheses
  • The methyl ester group could serve as a prodrug moiety, enabling hydrolysis to an active carboxylic acid .
  • CAS 23924-91-6 : The 17-hydroxy group might confer antioxidant properties, while the 11-methoxy substituent could modulate receptor binding affinity .

Research Findings and Data Gaps

While direct pharmacological data for these compounds is scarce, structural analogs provide insights:

  • Hydroxy-Substituted Derivatives : The 17-hydroxy group in CAS 23924-91-6 mirrors resveratrol’s antioxidant structure, hinting at free-radical scavenging capabilities .

Critical Data Needs :

  • In vitro/in vivo studies to validate hypothesized bioactivities.
  • Comparative pharmacokinetic profiles , particularly metabolic stability of the methyl ester group in this compound vs. the hydroxy group in CAS 23924-91-4.
  • Crystallographic data to confirm stereochemical assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rauvanin
Reactant of Route 2
Rauvanin

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